molecular formula C21H22N2O4S B2810967 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863513-15-9

3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B2810967
CAS No.: 863513-15-9
M. Wt: 398.48
InChI Key: GEHFQFGPKPUDRI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a benzamide derivative characterized by a trimethoxy-substituted aromatic ring linked via an amide bond to a 2-phenylthiazole-ethyl moiety. The trimethoxybenzamide group contributes to lipophilicity and electronic effects, which may influence binding to target proteins or enzymes.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-25-17-11-15(12-18(26-2)19(17)27-3)20(24)22-10-9-16-13-28-21(23-16)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHFQFGPKPUDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acids.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The thiazole ring in 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide enhances its interaction with biological targets involved in cancer cell proliferation.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed promising activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole group is crucial for its antibacterial activity.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound exhibits moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Emerging studies suggest that thiazole derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Case Study :
In a preclinical trial reported in Neuropharmacology, a similar thiazole derivative improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Key Structural Differences Potential Impact on Properties Reference
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Thiazole substituent: 4-methyl vs. 2-phenyl Reduced steric bulk may enhance solubility but decrease target affinity due to smaller substituent.
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide Benzamide substituent: Ethoxy vs. trimethoxy Lower electron-donating capacity; may alter binding interactions and metabolic stability.
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide Dual N-substitution: Methoxyethyl and thiazolyl groups Increased solubility due to methoxyethyl; conformational changes may affect bioactivity.
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}...]benzamide Complex triazole-thiazole-benzothiazole substituent Enhanced hydrogen-bonding capacity; potential for multi-target enzyme inhibition.
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Hydroxyl groups replacing methoxy; ethyl linker to phenol Higher antioxidant activity due to phenolic hydroxyls; reduced lipophilicity.

Crystallographic and Computational Insights

  • Structure Determination : Tools like SHELXL () and WinGX () are critical for resolving crystal structures. For example, SHELXL refines anisotropic displacement parameters, aiding in understanding molecular packing and hydrogen-bonding networks .
  • Docking Studies : mentions triazole-thiazole derivatives docked into enzyme active sites (e.g., tyrosinase). The target compound’s phenylthiazole group may adopt similar binding poses, with trimethoxybenzamide engaging in hydrophobic interactions .

Biological Activity

3,4,5-Trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trimethoxyphenyl group and a thiazole moiety, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H24N2O5S
  • Molecular Weight : 428.50 g/mol
  • CAS Number : 461000-66-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Tubulin Inhibition

  • The compound binds to the colchicine binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for cell division.

2. Heat Shock Protein Inhibition

  • It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and inducing apoptosis in cancer cells.

3. Interaction with Enzymes

  • Potential interactions with enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1 have been suggested, impacting various cellular processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated an increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity .
CompoundCell LineIC50 (µM)Mechanism
4eMDA-MB-23110.93Apoptosis induction
4gMDA-MB-23125.06Apoptosis induction

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound's structural components suggest potential efficacy in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Antibacterial and Antifungal Activities

The thiazole ring contributes to the antibacterial and antifungal activities observed in similar compounds. While specific data on this compound is limited, thiazole derivatives generally show promise against various microbial strains .

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity levels .
  • Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole compounds interacting with Bcl-2 proteins, revealing critical insights into their apoptotic mechanisms and potential as therapeutic agents against resistant cancer types .

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